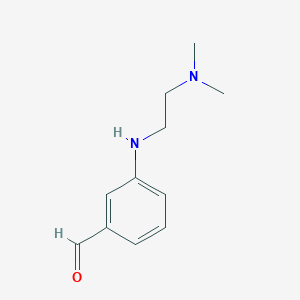

3-(2-Dimethylaminoethylamino)benzaldehyde

Description

Contextualization within Organic and Coordination Chemistry Research

The unique arrangement of functional groups in 3-(2-Dimethylaminoethylamino)benzaldehyde makes it a versatile precursor in both organic synthesis and coordination chemistry. The aldehyde group is a reactive site for a multitude of organic transformations, including condensations, oxidations, and reductions. Simultaneously, the two amine functionalities—a secondary amine linker and a tertiary dimethylamino group—can act as nucleophiles, bases, or as donor sites for coordination to metal ions.

In organic synthesis, molecules incorporating both aldehyde and amine functionalities are pivotal building blocks. The reaction between amines and aldehydes is a cornerstone of organic chemistry, leading to the formation of imines or Schiff bases. organic-chemistry.org These reactions are often reversible and can be catalyzed by acids or bases. organic-chemistry.org Theoretical studies, such as those using density functional theory (DFT), have provided deeper insights into the reaction mechanisms, revealing that the initial nucleophilic attack of the amine on the aldehyde leads to a carbinolamine intermediate. nih.gov

In coordination chemistry, ligands containing multiple donor atoms, such as the nitrogen atoms in This compound , are crucial for the construction of complex metal-organic frameworks and coordination complexes. The presence of both a secondary and a tertiary amine allows for the potential formation of bidentate or even tridentate ligands, depending on the spatial arrangement and the metal center involved.

Significance of Benzimidazole (B57391) and Amine Scaffolds in Molecular Design and Functional Materials Research

The structure of This compound serves as a direct precursor to benzimidazole derivatives, a class of heterocyclic compounds with immense importance. Benzimidazoles are formed through the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govgoogle.com The benzimidazole scaffold is a key component in numerous biologically active molecules and functional materials. google.comnih.gov

Key aspects of benzimidazole significance include:

Biological Activity: Benzimidazole derivatives exhibit a wide range of pharmacological properties. google.com

Synthetic Versatility: A variety of methods exist for the synthesis of benzimidazoles, including microwave-assisted and green chemistry approaches that offer high yields and reduced reaction times. nih.govgoogle.com

Amine scaffolds, more broadly, are fundamental to the development of functional materials. nih.gov They can be incorporated into polymers and other macromolecular structures to impart specific properties. For instance, the introduction of amine groups can enhance cell adhesion on the surface of biomaterials, a critical factor in tissue engineering. The charge and hydrophilicity of these surfaces can be tailored by the nature of the amine groups.

Overview of Research Trajectories for Aldehyde-Amine Containing Ligands and Precursors

Ligands that contain both aldehyde and amine functionalities are central to a significant body of chemical research, primarily due to their ability to form Schiff base complexes with a wide array of metal ions. The condensation of an aldehyde with a primary amine to form a Schiff base (an imine) is a robust and widely utilized reaction. organic-chemistry.org These Schiff base ligands are highly valued in coordination chemistry for several reasons:

Ease of Synthesis: They are typically straightforward to prepare through direct condensation.

Tunable Properties: The electronic and steric properties of the resulting metal complexes can be finely tuned by modifying the substituents on the aldehyde and amine precursors.

Diverse Applications: Schiff base complexes have found use in catalysis, materials science, and as biologically active agents.

Recent research trends in this area focus on the development of novel ligands for applications in asymmetric catalysis, the synthesis of functional materials with specific optical or magnetic properties, and the design of new therapeutic agents. The exploration of aldehyde-amine precursors continues to be a vibrant field of study, with ongoing efforts to create more complex and functional molecular architectures.

Data Tables

The following tables provide representative data for compounds structurally related to This compound , illustrating their physical and chemical properties.

Table 1: Properties of Related Benzaldehyde (B42025) Derivatives Data sourced from publicly available chemical databases and may vary based on the source.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Dimethylamino)benzaldehyde | 619-22-7 | C₉H₁₁NO | 149.19 |

| 4-(Dimethylamino)benzaldehyde | 100-10-7 | C₉H₁₁NO | 149.19 |

| 3,5-Dimethylbenzaldehyde | 5779-95-3 | C₉H₁₀O | 134.18 |

| 3-[2-(Dimethylamino)ethoxy]benzaldehyde | Not Available | C₁₁H₁₅NO₂ | 193.24 |

| 3-Allyl-2-[2-(diethylamino)ethoxy]benzaldehyde | 93148-15-3 | C₁₆H₂₃NO₂ | 261.36 |

This interactive table allows for sorting and filtering of the data.

Table 2: Common Reactions in Benzimidazole Synthesis This table outlines common methods for the synthesis of the benzimidazole core structure, a potential application for precursors like this compound.

| Reactants | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine and Aldehyde | H₂O₂, HCl, MeCN, rt | 2-Arylbenzimidazole | nih.gov |

| o-Phenylenediamine and Aldehyde | Hypervalent iodine | 2-Arylbenzimidazole | nih.gov |

| 2-Nitroaniline and Benzylamine | Cobalt or Iron catalyst, solvent-free | 2-Arylbenzimidazole | nih.gov |

| o-Phenylenediamine and Formic Acid | Heat | Benzimidazole | nih.gov |

This table provides a summary of synthetic routes and can be expanded with additional examples.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(dimethylamino)ethylamino]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)7-6-12-11-5-3-4-10(8-11)9-14/h3-5,8-9,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJDLEDMCWOORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design

Diverse Synthetic Routes to 3-(2-Dimethylaminoethylamino)benzaldehyde

The synthesis of this target molecule is not a single, standardized procedure but can be approached through several strategic pathways. The most logical and common routes originate from commercially available benzaldehyde (B42025) derivatives, which are then functionalized in a stepwise manner.

A prevalent synthetic strategy involves a three-step sequence starting from benzaldehyde, which is first nitrated, then reduced, and finally alkylated.

Step 1: Electrophilic Nitration of Benzaldehyde

The initial step involves the nitration of benzaldehyde to produce 3-nitrobenzaldehyde (B41214). The aldehyde group is a meta-directing deactivator, leading to the desired substitution at the 3-position. However, this reaction also yields the 2-nitro and 4-nitro isomers as byproducts. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid.

Step 2: Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde (B158843)

The nitro group of 3-nitrobenzaldehyde is reduced to a primary amine to form the key intermediate, 3-aminobenzaldehyde. This transformation is crucial and can be accomplished via several methods, each with distinct advantages regarding selectivity, cost, and environmental impact. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com This method is clean and efficient but requires specialized equipment for handling hydrogen gas.

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in an acidic medium (e.g., HCl) are effective and widely used. google.comnumberanalytics.com For instance, the reduction of o-nitrobenzaldehyde using ferrous sulfate (B86663) and ammonia (B1221849) has been well-documented. orgsyn.org

Catalytic Transfer Hydrogenation (CTH): This approach uses a hydrogen donor like hydrazine (B178648) (N₂H₄) or formic acid in the presence of a catalyst. iranarze.irresearchgate.net It avoids the need for high-pressure hydrogen gas, enhancing safety. iranarze.irresearchgate.net

3-Aminobenzaldehyde is a light brown crystalline solid that can be unstable, particularly in the presence of water, where it may decompose into a resin. chemicalbook.com

Step 3: Introduction of the Dimethylaminoethyl Side Chain

The final step involves attaching the -(CH₂)₂N(CH₃)₂ group to the amino nitrogen of 3-aminobenzaldehyde. Two primary methods are viable:

Direct N-Alkylation: This involves the reaction of 3-aminobenzaldehyde with an alkylating agent such as 2-chloro-N,N-dimethylethanamine. The reaction proceeds via nucleophilic substitution, where the aniline (B41778) nitrogen attacks the electrophilic carbon of the chloro-compound. A base is typically required to neutralize the HCl formed during the reaction.

Reductive Amination: This two-stage, one-pot process is an alternative and often preferred method for creating secondary amines due to better control and avoidance of over-alkylation. masterorganicchemistry.com The process would involve:

Condensation of 3-aminobenzaldehyde with N,N-dimethylaminoacetaldehyde to form an intermediate imine.

In situ reduction of the imine using a selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde but readily reduces the formed iminium ion. masterorganicchemistry.com

Table 1: Comparison of Synthetic Reduction Methods for 3-Nitrobenzaldehyde

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Ra-Ni | Atmospheric or elevated pressure, various solvents (EtOH, EtOAc) | High yield, clean byproducts (H₂O) | Requires pressure equipment, pyrophoric catalysts, potential for dehalogenation commonorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Aqueous acidic media, heating | Inexpensive, robust, tolerates many functional groups numberanalytics.com | Generates large amounts of metallic waste, harsh conditions |

| Catalytic Transfer Hydrogenation | Hydrazine (N₂H₄·H₂O) or Formic Acid, Catalyst (e.g., Fe₂O₃, Ni/SiO₂) | Mild temperatures (RT to 80°C) mst.edursc.org | Avoids high-pressure H₂, high chemoselectivity mst.edu | Hydrazine is toxic, potential for side reactions |

Nitration: The control of temperature during nitration is paramount. The reaction is highly exothermic, and poor temperature control can lead to an increase in unwanted dinitrated byproducts and pose a significant safety risk of thermal runaway. aiche.orgnumberanalytics.com Studies on similar reactions have shown that maintaining low temperatures (e.g., -10°C to 0°C) can improve the regioselectivity, favoring the desired meta-isomer over the ortho-isomer.

Reduction: Optimization of the nitro reduction step focuses on chemoselectivity—reducing the nitro group without affecting the aldehyde functionality. While catalytic hydrogenation is effective, the choice of catalyst and reaction pressure can be fine-tuned to prevent over-reduction of the aldehyde to an alcohol. acsgcipr.org For transfer hydrogenation, the choice of catalyst (e.g., noble metals like palladium vs. cheaper alternatives like iron or nickel) and hydrogen donor can be optimized for cost and efficiency. rsc.orgacs.org

Alkylation/Reductive Amination: In direct N-alkylation, controlling the stoichiometry of the alkylating agent is key to minimizing the formation of the di-alkylated tertiary amine byproduct. For reductive amination, the pH is a critical parameter. The initial condensation to form the imine is typically favored under mildly acidic conditions (pH 4-5), which also facilitates the formation of the iminium ion, the species that is actually reduced. masterorganicchemistry.com The choice of reducing agent, such as NaBH₃CN or NaBH(OAc)₃, is crucial for selectively reducing the iminium ion without affecting the aldehyde. masterorganicchemistry.com

Green Chemistry Approaches in this compound Synthesis

Incorporating green chemistry principles into the synthesis aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Greener Reduction Methods: A significant green improvement is the replacement of traditional metal/acid reductions, which generate substantial metal waste. numberanalytics.com Catalytic transfer hydrogenation using formic acid as a hydrogen source is a much greener alternative. researchgate.net Furthermore, reductions can be performed in water using a "designer" surfactant like TPGS-750-M. This technology forms nanomicelles that act as reaction vessels for non-water-soluble substrates, eliminating the need for volatile organic solvents. organic-chemistry.orgchemistryviews.org Using inexpensive and recoverable catalysts like carbonyl iron powder (CIP) or supported nickel nanoparticles in these aqueous systems further enhances the green profile. mst.eduorganic-chemistry.org

Solvent-Free Reactions: For certain steps, solvent-free conditions can be explored. For example, related condensation reactions have been successfully carried out using mechanochemical ball milling, which eliminates the need for a solvent entirely. acs.org

Atom Economy: Catalytic approaches, particularly hydrogenation and transfer hydrogenation, offer superior atom economy compared to stoichiometric reductants like iron or tin. acsgcipr.org

Table 2: Green Chemistry Strategies in Synthesis

| Synthetic Step | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Reduction of Nitro Group | Fe or Sn in strong acid | Catalytic transfer hydrogenation in water with a recyclable catalyst (e.g., Fe₂O₃, Pd/C) and a safe H-donor (e.g., formic acid). researchgate.netrsc.org | Eliminates heavy metal waste, avoids corrosive acids, uses water as solvent. organic-chemistry.org |

| Solvent Use | Volatile organic solvents (e.g., Toluene, DMF) | Water with a surfactant (e.g., TPGS-750-M) or solvent-free conditions (ball milling). acs.orgchemistryviews.org | Reduces environmental impact and safety hazards associated with organic solvents. |

| Catalyst Choice | Precious metal catalysts (Pt, Pd) | Earth-abundant metal catalysts (Fe, Ni, Co) or metal-free organocatalysts. mst.edursc.org | Reduces cost and reliance on scarce noble metals. |

Strategies for Isotopic Labeling of this compound for Advanced Mechanistic Studies

Isotopic labeling is an indispensable tool for tracking reaction pathways and studying metabolic fate. numberanalytics.com The target molecule can be labeled at several strategic positions.

Labeling the Aromatic Ring: To label the benzene (B151609) ring, one can start the synthesis with an isotopically labeled benzaldehyde, such as benzaldehyde (ring-¹³C₆) or benzaldehyde (ring-d₅), which are commercially available. isotope.comeurisotop.com The label is then carried through the nitration, reduction, and alkylation sequence.

Labeling the Aldehyde Carbon: Starting with benzaldehyde labeled specifically at the carbonyl carbon (e.g., with ¹³C or ¹⁴C) would place the isotopic marker at this position in the final molecule.

Labeling the Side Chain: The dimethylaminoethyl moiety can be labeled by using an isotopically enriched alkylating agent. For instance, a deuterated version of 2-chloro-N,N-dimethylethanamine can be synthesized and used in the N-alkylation step. google.com Syntheses for deuterated dimethylamine (B145610) and related precursors have been developed, often starting from materials like TsOCD₃ (deuterated methyl tosylate) to introduce the labeled methyl groups. semanticscholar.orgresearchgate.net Alternatively, in a reductive amination pathway, a deuterated reducing agent (e.g., NaBD₄) could be used to introduce deuterium (B1214612) at the carbon atom adjacent to the aniline nitrogen.

Scalability Considerations for Research-Scale Production

Transitioning a synthesis from the benchtop to a larger, research-scale production (kilogram scale) introduces significant challenges related to safety, heat management, and purification.

Safety and Thermal Management: The nitration of benzaldehyde is a major scalability concern. These reactions are highly exothermic, and on a large scale, the high surface-area-to-volume ratio of a small flask is lost, making heat dissipation difficult. numberanalytics.comvapourtec.com This can lead to thermal runaway, an uncontrolled increase in temperature and pressure that can result in an explosion. aiche.orgnumberanalytics.com Similarly, large-scale catalytic hydrogenations require careful management of flammable hydrogen gas and potentially pyrophoric catalysts. acsgcipr.org

Continuous Flow Chemistry: A modern solution to these scalability issues is the use of continuous flow reactors. ewadirect.com In a flow system, small amounts of reactants are continuously mixed and reacted in a tube or microreactor. rsc.orgrsc.org This technology offers superior heat transfer, precise temperature control, and a significantly smaller volume of hazardous material at any given moment, which dramatically improves the safety profile for energetic reactions like nitrations. vapourtec.combeilstein-journals.orgacs.org It also allows for seamless production and can lead to higher yields and purity by minimizing side reactions. rsc.org

Purification: On a larger scale, purification by column chromatography becomes impractical and costly. The synthesis must be optimized to produce a product of high purity that can be isolated by simpler methods like crystallization or distillation. This puts further pressure on optimizing each reaction step to minimize byproduct formation.

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Studies

High-resolution NMR spectroscopy is a primary tool for determining the molecular structure and dynamics of 3-(2-Dimethylaminoethylamino)benzaldehyde in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each nucleus.

Conformational Analysis: The flexible (2-dimethylaminoethyl)amino side chain allows for multiple conformations. The orientation of this chain relative to the benzaldehyde (B42025) ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons, providing insights into their spatial proximity and thus the molecule's preferred conformation. The dynamic exchange between different rotamers (rotational isomers) can also be studied, often indicated by averaged signals in standard NMR spectra.

Tautomeric Studies: For this compound itself, tautomerism is not a prominent feature. However, it is a precursor for Schiff bases, which are known to exhibit tautomerism. rsc.orgias.ac.in When condensed with a primary amine, the resulting imine can exist in equilibrium between phenol-imine and keto-amine forms, a process readily studied by NMR. rsc.orgias.ac.inresearchgate.net For Schiff bases derived from this compound, changes in ¹H and ¹³C chemical shifts, particularly for the aromatic and imine carbons, can quantify the equilibrium between tautomers under different solvent conditions. rsc.org

Predicted NMR Data: Based on analogous compounds like benzaldehyde and N,N-dimethylethylenediamine, a predicted NMR assignment can be constructed. docbrown.infobrainly.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.0 | 190 - 193 |

| Aromatic C1 (-CHO) | --- | 137 - 139 |

| Aromatic C2 | 7.2 - 7.4 | 115 - 118 |

| Aromatic C3 (-NH-) | --- | 148 - 150 |

| Aromatic C4 | 6.8 - 7.0 | 112 - 114 |

| Aromatic C5 | 7.1 - 7.3 | 129 - 131 |

| Aromatic C6 | 7.0 - 7.2 | 118 - 120 |

| -NH-CH₂- | 3.3 - 3.5 | 45 - 48 |

| -CH₂-N(CH₃)₂ | 2.6 - 2.8 | 56 - 59 |

| -N(CH₃)₂ | 2.2 - 2.4 | 44 - 46 |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Probing in Chemical Reactions

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups and probing changes in bonding during chemical reactions.

Vibrational Mode Assignment: The IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its functional groups. The most prominent is the C=O stretching vibration of the aldehyde group. docbrown.infolibretexts.org Other key vibrations include C-H stretches of the aromatic ring and the alkyl chain, C=C stretching within the aromatic ring, and C-N stretching of the amino groups. docbrown.infosphinxsai.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability, providing complementary information. cardiff.ac.uk

Probing Chemical Reactions: During a reaction, such as the formation of a Schiff base, the characteristic C=O aldehyde peak (around 1700 cm⁻¹) will disappear, while a new C=N (imine) stretching band emerges (around 1625-1640 cm⁻¹). acs.org This allows for real-time monitoring of the reaction progress. Changes in the position and intensity of aromatic C-H and C=C bands can also provide information on how conjugation is affected upon complexation or reaction.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | -CHO | 2700 - 2850 | Medium |

| C=O Stretch (Aldehyde) | -CHO | 1685 - 1705 | Strong |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Alkylamino) | -CH₂-N- | 1180 - 1250 | Medium |

| C-N Stretch (Arylamino) | Ar-NH- | 1250 - 1340 | Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | -CH₂-, -CH₃ | 2850 - 2960 | Medium to Strong |

| N-H Bend (Secondary Amine) | -NH- | 1500 - 1580 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution-Phase Interaction Studies and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to changes in the electronic environment, making it ideal for studying solution-phase interactions.

Electronic Transition Analysis: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The benzaldehyde and dimethylamino groups constitute a conjugated system. The π→π* transitions, typically high in intensity, arise from the promotion of electrons in the aromatic π-system. nih.gov The n→π* transition, which is generally weaker, involves the non-bonding electrons on the oxygen and nitrogen atoms. nih.gov

Solution-Phase Interaction Studies: The position of the maximum absorbance (λ_max) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov For molecules with significant charge-transfer character, polar solvents can stabilize the ground or excited state differently, leading to a shift in the absorption wavelength. Studying these shifts provides insight into the nature of the electronic transition and the molecule's interaction with the solvent. The formation of metal complexes or Schiff bases results in new electronic transitions, often causing a significant color change and a shift in λ_max, which can be used to monitor these interactions. researchgate.netresearchgate.net For example, Schiff base formation typically results in a bathochromic (red) shift of the π→π* transition band. mdpi.com

Table 3: Expected Electronic Transitions and Solvent Effects

| Transition Type | Chromophore | Expected λ_max (nm) | Effect of Increased Solvent Polarity |

| π→π | Substituted Benzene Ring | 280 - 350 | Bathochromic or Hypsochromic Shift |

| n→π | Carbonyl (C=O), Amino (N) | 340 - 400 | Hypsochromic (Blue) Shift |

Circular Dichroism (CD) Spectroscopy for Chiral Derivative Characterization and Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.

Chiral Derivative Characterization: this compound is achiral and therefore does not produce a CD signal. However, it can be used to synthesize chiral derivatives. This can be achieved by:

Reacting it with a chiral amine or other chiral molecule to form a chiral Schiff base. nsf.gov

Coordinating it to a metal center along with other chiral ligands to form a chiral metal complex. nih.govacs.org

These chiral derivatives will exhibit a characteristic CD spectrum. The shape and sign of the CD signals (known as Cotton effects) are unique to the stereochemistry of the molecule. chiralabsxl.com

Stereochemical Assignment: CD spectroscopy is instrumental in assigning the absolute configuration of chiral molecules. chiralabsxl.com For new chiral derivatives of this compound, the experimental CD spectrum can be compared with spectra calculated using theoretical methods (like time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R/S). mdpi.com This technique is particularly valuable for analyzing the stereochemistry of metal complexes where the ligand can arrange around the metal ion with a specific helicity (P or M). nih.gov

Advanced Mass Spectrometry Techniques (e.g., ESI-MS/MS) for Reaction Pathway Analysis and Complex Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing fragile molecules like organic ligands and their metal complexes. nih.govacs.org

Reaction Pathway Analysis: By analyzing samples from a reaction mixture over time, ESI-MS can identify the molecular ions of reactants, intermediates, and products. This allows for the detailed mapping of reaction pathways. For reactions involving this compound, one could monitor the disappearance of its molecular ion peak and the appearance of peaks corresponding to reaction products, such as a Schiff base or a metal complex.

Complex Characterization: ESI-MS is highly effective for characterizing coordination complexes. The mass spectrum will show a peak corresponding to the molecular ion of the complex, confirming its formation and stoichiometry. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of interest is isolated and fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the molecule's structure and connectivity. For this compound, characteristic fragmentation would likely involve cleavage at the C-C and C-N bonds of the ethylamino side chain. nih.govlibretexts.org

Table 4: Predicted ESI-MS Fragmentation for Protonated this compound ([M+H]⁺)

| m/z of Precursor Ion | Predicted Fragment Ion m/z | Neutral Loss | Description of Fragment |

| 193.14 | 148.08 | C₂H₇N | Loss of dimethylamine (B145610) |

| 193.14 | 134.06 | C₃H₉N | Loss of the dimethylaminoethyl group |

| 193.14 | 58.06 | C₈H₇NO | Formation of [CH₂=N(CH₃)₂]⁺ ion |

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structural Elucidation: While analysis of the parent compound would be informative, the true power of this technique lies in its application to more complex derivatives and metal complexes. researchgate.netasianpubs.org For a Schiff base derivative of this compound, a crystal structure would provide exact bond lengths, bond angles, and torsional angles. nih.gov This information would definitively establish the conformation in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov

For metal complexes, X-ray crystallography reveals the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral), the coordination mode of the ligand (e.g., bidentate, tridentate), and the precise stereochemistry of the complex. asianpubs.orgijcce.ac.irsomaiya.edu This level of structural detail is crucial for understanding the relationship between the structure of a complex and its physical or chemical properties.

Chemical Reactivity and Derivatization Strategies

Schiff Base Condensation Reactions with Primary Amines

The aldehyde functionality is a key site for reactivity, readily undergoing condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental for creating a diverse library of derivatives.

The formation of an imine from an aldehyde and a primary amine is a reversible, equilibrium-driven process. masterorganicchemistry.com The reaction is typically catalyzed by acid, which protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the amine. masterorganicchemistry.com However, excessively low pH can be counterproductive by fully protonating the amine nucleophile, rendering it unreactive. masterorganicchemistry.com The optimal pH for imine formation is generally found to be around 4-5. masterorganicchemistry.com

Conversely, imine hydrolysis is the reverse reaction, where the imine is cleaved back to the original aldehyde and amine in the presence of water, a process also catalyzed by acid. masterorganicchemistry.commasterorganicchemistry.com The stability of the imine is influenced by the electronic properties of the substituents on both the benzaldehyde (B42025) and the amine. nih.govnih.gov In the case of 3-(2-Dimethylaminoethylamino)benzaldehyde, the electron-donating amino side chain at the meta-position enhances the electron density of the ring, which can subtly influence the reactivity of the aldehyde and the stability of the resulting imine. The presence of two basic amine centers in the molecule can also influence the reaction kinetics by interacting with the acid catalyst.

Table 1: Factors Influencing Imine Formation and Hydrolysis

| Factor | Effect on Imine Formation | Rationale |

|---|---|---|

| pH | Optimal around 4-5 | Acid catalyzes carbonyl activation; excess acid deactivates amine nucleophile. masterorganicchemistry.com |

| Water Removal | Favors imine formation | Shifts the reaction equilibrium towards the product side (Le Châtelier's principle). masterorganicchemistry.com |

| Reactant Concentration | Higher concentration favors imine | Increases the probability of molecular collisions and shifts the equilibrium. |

| Temperature | Affects rate and equilibrium | The effect depends on the specific reaction's enthalpy and entropy. nih.gov |

| Electronic Effects | Electron-donating groups on the amine and electron-withdrawing groups on the aldehyde generally favor the reaction. | Modifies the nucleophilicity of the amine and the electrophilicity of the aldehyde. nih.gov |

When this compound is reacted with a chiral, non-racemic primary amine, a chiral Schiff base is formed. These chiral Schiff bases are highly valuable as "privileged ligands" in asymmetric catalysis. researchgate.net They can coordinate with various metal centers (such as Ti(IV), Cu(II), V(V), or Ni(II)) to create chiral catalysts capable of inducing enantioselectivity in a wide range of organic reactions. uchile.clsemanticscholar.org

A common application is in the asymmetric synthesis of cyanohydrins from aldehydes using trimethylsilylcyanide, where a chiral titanium-Schiff base complex can catalyze the reaction with high enantioselectivity. uchile.cl Similarly, these complexes have been employed as catalysts for the asymmetric hydrosilylation of ketones and other stereoselective transformations. uchile.cl The steric and electronic properties of the Schiff base ligand, which can be tuned by modifying the amine or the aldehyde precursor, are crucial for achieving high catalytic activity and enantiocontrol. researchgate.net

Table 2: Potential Applications of Chiral Schiff Bases in Asymmetric Synthesis

| Asymmetric Reaction | Catalyst Type | Potential Product |

|---|---|---|

| Asymmetric Cyanohydrin Synthesis | In situ generated Ti(IV) complex | Chiral Cyanohydrins |

| Asymmetric Aldol (B89426) Reaction | Chiral Schiff base-metal complex | Chiral β-Hydroxy Ketones |

| Asymmetric Hydrosilylation of Ketones | Chiral Schiff base-metal complex | Chiral Secondary Alcohols |

Reduction Reactions of the Aldehyde Moiety to Alcohol and Amine Derivatives

The aldehyde group can be readily reduced to afford either a primary alcohol or, via reductive amination, a new secondary or tertiary amine.

Reduction to Alcohol : The aldehyde can be selectively reduced to the corresponding primary alcohol, [3-(2-Dimethylaminoethylamino)phenyl]methanol, using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically performed in an alcoholic solvent like methanol (B129727) or ethanol. scielo.br More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less chemoselective.

Reductive Amination : This powerful one-pot reaction transforms the aldehyde into a new, more complex amine. rsc.org The process involves the initial formation of an imine (with a primary amine) or an enamine (with a secondary amine), which is then reduced in situ to the corresponding amine. organic-chemistry.org A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd-C). scispace.compearson.com This method allows for the direct N-alkylation of a wide range of amines using this compound as the carbonyl component. researchgate.net

N-Alkylation and N-Acylation Reactions of Amine Functionalities for Property Modulation

The molecule possesses both a secondary and a tertiary amine, each with distinct reactivity. The secondary amine is the primary site for N-alkylation and N-acylation due to its available N-H proton and lower steric hindrance. ncert.nic.in

N-Alkylation : The secondary amine can be alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution to yield a tertiary amine. The tertiary amine of the ethylamino side chain can also be alkylated, particularly with reactive alkylating agents, to form a quaternary ammonium (B1175870) salt. As mentioned previously, reductive amination provides an alternative and often more controlled method for the mono-N-alkylation of the secondary amine. scielo.brorganic-chemistry.org

N-Acylation : The secondary amine reacts readily with acylating agents like acyl chlorides or acid anhydrides to form amides. ncert.nic.inresearchgate.net This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. ncert.nic.in N-acylation is a common strategy for protecting the amine functionality during other synthetic transformations or for modulating the molecule's electronic and biological properties. nih.govlibretexts.org The resulting amide is significantly less basic and nucleophilic than the parent amine.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring for Functionalization

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring is controlled by the directing effects of the existing substituents. masterorganicchemistry.com The ring is substituted with two groups of opposing character:

-CHO (Aldehyde) : A moderate deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.org

-NHCH₂CH₂NMe₂ (Aminoalkyl) : A strong activating and ortho, para-directing group due to the powerful electron-donating resonance effect of the nitrogen lone pair. libretexts.orgrsc.org

In cases of competing directing effects, the strongly activating amino group overwhelmingly dictates the position of substitution. rsc.org Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group (C2, C4, and C6). The aldehyde group's deactivating nature will slow the reaction rate compared to a simple aniline (B41778) derivative, but the amino group's activation is sufficient to enable the reaction.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-nitro, 4-nitro, and 6-nitro derivatives |

| Halogenation (Br₂/FeBr₃) | Br⁺ | 2-bromo, 4-bromo, and 6-bromo derivatives |

| Sulfonation (fuming H₂SO₄) | SO₃ | 2-sulfonic acid, 4-sulfonic acid, and 6-sulfonic acid derivatives |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RC=O⁺ | Primarily 4-acyl derivative due to steric hindrance at ortho positions. Reaction may be complicated by Lewis acid complexation with amine groups. |

Note: The basic amine groups will be protonated under the strongly acidic conditions of many EAS reactions. The resulting ammonium group (-N⁺HRCH₂CH₂N⁺Me₂H) is a strong deactivating, meta-directing group. Therefore, reaction conditions must be carefully chosen, or a protecting group strategy (e.g., N-acylation) may be necessary to achieve ortho/para substitution. libretexts.org

Cyclization Reactions and Heterocycle Formation via this compound Precursors

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems.

Reactions involving the aldehyde group : The aldehyde functionality can participate in condensation reactions with binucleophilic reagents to form heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with β-dicarbonyl compounds in the presence of ammonia (B1221849) or an amine (Hantzsch-type synthesis) could lead to dihydropyridines. researchgate.net

Intramolecular Cyclizations : By modifying one of the existing functional groups, intramolecular cyclization can be induced. For instance, if the aldehyde is oxidized to a carboxylic acid, subsequent activation could allow for intramolecular amidation with the secondary amine to form a seven-membered lactam ring.

Building Block for Complex Heterocycles : The molecule can be used as a key building block in multi-step syntheses of more complex N-heterocycles. nih.gov For example, it can be incorporated into synthetic routes for quinolines, benzodiazepines, or other fused heterocyclic systems through reactions that build a new ring onto the existing benzene core. rsc.orgresearchgate.net One plausible route could involve a Friedel-Länder-type synthesis, where a derivative of this molecule containing an ortho-amino group (introduced via EAS) reacts with a ketone to form a quinoline ring.

Coordination Chemistry and Ligand Design

Chelation Properties with Transition Metal Ions

Synthesis and Characterization of Mononuclear Metal Complexes

No data available.

Design and Properties of Dinuclear and Polynuclear Metal Architectures

No data available.

Chelation Properties with Lanthanide and Actinide Ions for Luminescent and Magnetic Applications

No data available.

Spectroscopic and Structural Characterization of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

No data available.

Ligand Field Theory and Electronic Structure Analysis of Metal Complexes

No data available.

Electrochemical Properties of Metal Complexes and Redox Chemistry

No data available.

Suprolecular Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 3-(2-Dimethylaminoethylamino)benzaldehyde Derivatives

A comprehensive review of current scientific literature indicates a notable absence of specific research detailing the synthesis and structural characterization of metal-organic frameworks (MOFs) or coordination polymers that explicitly incorporate this compound as a primary organic linker. The field of reticular chemistry is vast, with countless combinations of metal nodes and organic struts being explored; however, this particular multifunctional ligand has not been the subject of published research in the context of MOF and coordination polymer assembly.

Despite the lack of direct experimental evidence, a theoretical analysis of the molecular structure of this compound allows for predictions regarding its potential utility in the design of novel supramolecular architectures. The ligand's inherent functionalities—a benzaldehyde (B42025) group, a secondary amine, and a tertiary amine—present multiple potential coordination sites and opportunities for post-synthetic modification, making it a hypothetically interesting candidate for the construction of functional materials.

Theoretical Coordination and Assembly Potential:

The design and synthesis of coordination polymers and MOFs are fundamentally guided by the principles of coordination chemistry, where the geometry of the metal center and the connectivity of the organic ligand dictate the final topology of the resulting framework. The this compound ligand possesses several features that could be exploited in supramolecular assembly:

Multidentate Coordination: The presence of both a secondary and a tertiary amine in the ethylamino substituent, along with the aldehyde's carbonyl oxygen, offers multiple potential binding sites for metal ions. The nitrogen atoms of the amino groups can act as Lewis bases, donating lone pairs of electrons to coordinate with a metal center. This could lead to the formation of chelate rings, which enhance the thermodynamic stability of the resulting metal-ligand complex. The specific coordination mode would likely depend on the reaction conditions, the nature of the metal ion, and the solvent system employed.

Bridging Ligand Capabilities: For the ligand to form an extended one-, two-, or three-dimensional network, it must be capable of bridging multiple metal centers. While the dimethylaminoethylamino side chain could potentially bridge two metal centers, it is more likely that the benzaldehyde moiety would be chemically modified to create a more rigid and predictable bridging unit. For instance, the aldehyde could be oxidized to a carboxylic acid, a common functional group used in the synthesis of robust MOFs. This would transform the ligand into a derivative capable of forming strong, directional bonds with metal clusters, a hallmark of many well-known MOF structures.

Functionalization of Pores: Should a MOF or coordination polymer be successfully synthesized using a derivative of this compound, the dimethylaminoethylamino group could project into the pores of the framework. This would impart specific chemical functionality to the internal surface of the material. The basicity of the amino groups could make such materials candidates for applications in catalysis, particularly for reactions that are base-catalyzed. Additionally, these functional groups could serve as sites for post-synthetic modification, allowing for the grafting of other molecules to further tailor the properties of the material.

Structural Diversity: The flexibility of the ethylamino chain introduces a degree of conformational freedom that could lead to the formation of diverse and potentially novel network topologies. However, this flexibility can also present a challenge in achieving a highly crystalline and porous material, as it may lead to the formation of less-ordered or interpenetrated structures.

Hypothetical Research Directions:

To explore the potential of this compound in the construction of MOFs and coordination polymers, future research could focus on several key areas:

Ligand Modification: A primary step would involve the chemical modification of the benzaldehyde group to a more suitable coordinating group for MOF synthesis, such as a carboxylate or a pyridyl group. This would provide a more rigid and predictable coordination vector.

Synthesis and Crystallization: Systematic screening of reaction conditions, including different metal salts, solvents, temperatures, and reaction times, would be necessary to identify conditions that favor the formation of crystalline materials.

Property Evaluation: Once a material is synthesized and characterized, its properties, such as porosity, thermal stability, and chemical stability, would need to be evaluated. The functional amino groups within the pores would also warrant investigation into the material's potential for gas adsorption or catalysis.

Due to the absence of specific research on the supramolecular assembly of MOFs and coordination polymers incorporating this compound, no experimental data tables can be presented. The discussion above is based on the foundational principles of coordination chemistry and ligand design within the field of metal-organic frameworks.

Applications in Chemical Sensing and Fluorescent Probes

Design Principles for Ion and Small Molecule Sensors Based on 3-(2-Dimethylaminoethylamino)benzaldehyde Derivatives

The development of sensors using the this compound framework relies on several key design principles that leverage its distinct functional groups:

Receptor-Signal Transduction: The core principle involves coupling a "receptor" unit, which selectively interacts with the target analyte, to a "signal transduction" mechanism that produces a measurable output. In this scaffold, the dimethylaminoethylamino moiety often serves as the receptor for metal ions (e.g., Cu²⁺, Pb²⁺) or protons (pH sensing) through chelation or protonation. The aldehyde group can act as a receptor for nucleophilic species like aminothiols or bisulfite.

Intramolecular Charge Transfer (ICT): The amino group acts as an electron donor (D) and the benzaldehyde (B42025) as an electron acceptor (A), creating a D-π-A system. Analyte binding to either the donor or acceptor end can modulate the efficiency of this charge transfer process, leading to significant shifts in the fluorescence emission wavelength and intensity. This mechanism is fundamental to creating ratiometric fluorescent probes.

Photoinduced Electron Transfer (PET): The lone pair of electrons on the tertiary amine can quench the fluorescence of the aromatic ring through PET. When the amine group binds to an analyte like a proton or a metal ion, this PET process can be inhibited, causing a "turn-on" fluorescence response.

Reaction-Based Sensing: The aldehyde group's reactivity is harnessed for creating chemodosimeters. It can undergo specific, often irreversible, reactions with certain analytes (e.g., condensation with amines, addition with bisulfite). This reaction transforms the sensor molecule into a new species with distinct photophysical properties, providing a clear signaling event.

Surface Immobilization: The aldehyde group provides a convenient handle for covalently attaching the sensor molecule to solid supports, such as electrode surfaces or nanoparticles. This is typically achieved by forming a Schiff base with an amine-functionalized surface, a crucial step in fabricating electrochemical sensors and biosensors.

Development of Fluorescent Probes for Specific Analyte Detection

Fluorescent probes are highly valued for their sensitivity and potential for bioimaging. Derivatives of this compound are well-suited for this purpose, enabling the detection of specific analytes through various fluorescence modulation mechanisms.

Chemodosimeters are sensors that undergo an irreversible chemical reaction with an analyte, providing a permanent record of its presence. The aldehyde functionality is key to this design. For instance, a probe containing a hydrazine (B178648) group and a naphthalimide fluorophore was designed for formaldehyde (B43269) (FA) detection. The hydrazine's amine group reacts with FA to form an imide bond, causing the absorption band to shift and inducing a significant enhancement of the emission band at 532 nm. researchgate.net This condensation reaction is highly specific to formaldehyde over other aldehydes and biological species. researchgate.net

Similarly, dual-site probes combining an aldehyde group with another reactive site, like a 2,4-dinitrobenzenesulfonyl group, have been developed for detecting aminothiols such as cysteine (Cys) and homocysteine (Hcy). researchgate.net The proposed mechanism involves the aminothiol (B82208) reacting with both sites, leading to a distinct ratiometric and colorimetric response through an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net

Table 1: Examples of Reaction-Based Fluorescent Probes

| Probe Derivative Type | Analyte | Reaction Mechanism | Sensing Outcome | Reference |

|---|---|---|---|---|

| Naphthalimide-hydrazine | Formaldehyde (FA) | Condensation reaction (Imide formation) | Fluorescence enhancement at 532 nm | researchgate.net |

| Naphthalimide-dinitrophenylsulfonylethylester | Aminothiols (Cys, Hcy) | Dual reaction at sulfonyl ester and aldehyde | Ratiometric fluorescence change | researchgate.net |

Ratiometric probes offer a significant advantage by providing two emission signals that respond differently to an analyte. The ratio of these two signals is used for quantification, which corrects for variations in probe concentration, excitation intensity, and environmental factors. This is often achieved by modulating an ICT pathway.

A probe based on a π-extended phenylphenanthroimidazole fluorophore and an allylamine (B125299) group was developed for formaldehyde. nih.gov The reaction with formaldehyde transforms the probe, enhancing its ICT character and causing a large (80 nm) red shift in its emission wavelength. nih.gov This results in a 92.2-fold change in the fluorescence ratio, enabling sensitive detection. nih.gov In another example, peptide-based probes were designed to detect Pb²⁺ ions in aqueous solutions. nih.gov Binding of Pb²⁺ to the peptide receptor induced aggregation of the fluorophore, leading to a ratiometric response with a decrease in monomer emission and an increase in excimer emission. nih.gov

Table 2: Performance of Ratiometric Fluorescent Probes

| Probe Basis | Analyte | Signal Transduction | Detection Limit | Reference |

|---|---|---|---|---|

| Phenylphenanthroimidazole-allylamine | Formaldehyde | Analyte-induced ICT enhancement | 0.84 μM | nih.gov |

| Peptide-benzothiazolyl-cyanovinylene | Lead (Pb²⁺) | Analyte-induced excimer formation | 3.8 nM | nih.gov |

| Eu³⁺/Carbon Dots@MOF Hybrid | Diaminotoluene (TDA) | Analyte modulates dual emission from C-dots and Eu³⁺ | Not Specified | researchgate.net |

Chromogenic Sensing Mechanisms and Visible Signal Output

Chromogenic sensors produce a change in color that is visible to the naked eye, making them suitable for simple and rapid field testing. This color change results from a shift in the molecule's absorption spectrum upon interaction with an analyte. A dual-emissive fluorescent probe synthesized from phenolphthalein (B1677637) and diaminomaleonitrile (B72808) units demonstrated not only fluorogenic detection of Al³⁺ but also highly selective colorimetric (visual) detection of Cu²⁺. researchgate.net The binding of Cu²⁺ ions to the probe resulted in a distinct color change, allowing for naked-eye detection with a detection limit of 2.81 μM. researchgate.net This dual-functionality highlights the versatility that can be engineered into derivatives of complex aldehydes.

Aggregation-Induced Emission (AIE) Characteristics of Derivatives in Sensing Platforms

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. Derivatives of this compound can be designed to exhibit AIE by incorporating molecular rotors, such as triphenylamine (B166846) or tetraphenylethylene.

For example, derivatives of triphenylamine, including 4-(diphenylamino)benzaldehyde, were found to have AIE or Aggregation-Induced Emission Enhancement (AIEE) properties in mixtures of DMF and water. researchgate.net In dilute solution, the molecules are non-emissive due to the free rotation of the phenyl rings, which provides a non-radiative decay pathway. In an aggregated state, this intramolecular rotation is restricted, blocking the non-radiative channel and activating the radiative pathway, resulting in strong fluorescence. This principle can be applied to create "turn-on" sensors where the analyte induces aggregation of the AIE-active probe.

Electrochemical Sensors and Biosensors Utilizing Modified Surfaces with this compound Conjugates

Electrochemical sensors offer high sensitivity, low cost, and miniaturization potential. The aldehyde group of this compound and its derivatives is ideal for immobilizing these molecules onto electrode surfaces to create functional biosensors.

A common strategy involves modifying an electrode (e.g., glassy carbon, ITO) with a polymer or linker that has amine groups. The aldehyde-containing compound can then be covalently attached via a Schiff base reaction. This approach was used to create a sensitive immunosensor for Interleukin 1β by modifying an ITO substrate with a phosphazene polymer containing benzaldehyde side groups. mdpi.com The aldehyde groups provided a stable platform for immobilizing antibodies, leading to a sensor with a very low detection limit of 9.3 fg/mL. mdpi.com While not using the exact title compound, this work clearly demonstrates the utility of the benzaldehyde moiety in constructing robust electrochemical biosensing platforms. mdpi.com

Catalysis and Organic Transformations

Organocatalytic Applications of 3-(2-Dimethylaminoethylamino)benzaldehyde and its Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. The structural motifs within this compound make it a promising candidate for various organocatalytic applications. The secondary amine can participate in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds.

While direct organocatalytic applications of this compound are not extensively documented in dedicated studies, its potential can be inferred from the well-established reactivity of similar aminobenzaldehydes. For instance, the condensation of the aldehyde with a primary amine or another nucleophile can lead to the in-situ formation of catalytically active species. The dimethylaminoethylamino side chain can act as a proton shuttle or a basic site, potentially influencing the rate and selectivity of reactions.

Derivatives of this compound, particularly those where the amino groups are part of a more rigid chiral scaffold, could be potent organocatalysts. For example, the incorporation of this unit into a known chiral backbone could lead to bifunctional catalysts capable of activating substrates through multiple non-covalent interactions.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound Subunits for Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with high surface areas and tunable functionalities, making them excellent platforms for heterogeneous catalysis. rsc.orgmdpi.com The aldehyde functionality of this compound makes it a suitable building block for the construction of imine-linked COFs. rsc.org The formation of COFs through the condensation of aldehydes and amines is a well-established synthetic strategy. rsc.org The resulting imine-based COFs are often noted for their stability. rsc.org

The incorporation of this compound into a COF structure would introduce basic amino functionalities into the porous framework. These basic sites can act as heterogeneous catalysts for a variety of reactions, such as Knoevenagel condensations, aldol (B89426) reactions, and Michael additions. The porous nature of the COF would allow for size-selective catalysis, and the crystalline framework would ensure the uniform distribution of active sites.

Similarly, this benzaldehyde (B42025) derivative can be utilized as a ligand for the synthesis of MOFs. The amino groups can coordinate to metal centers, or they can be post-synthetically modified to introduce other functionalities. A MOF constructed with this ligand would possess both Lewis acidic sites (the metal nodes) and Brønsted basic sites (the amino groups), creating a bifunctional catalyst capable of promoting cascade reactions.

Table 1: Potential Heterogeneous Catalytic Applications of MOFs and COFs with this compound Subunits

| Catalytic Reaction | Role of this compound Subunit | Potential Advantages |

| Knoevenagel Condensation | The amino groups act as basic catalytic sites to deprotonate the active methylene (B1212753) compound. tue.nltue.nlresearchgate.net | High catalyst stability, reusability, and potential for size-selective catalysis. |

| Aldol Reaction | The amino functionalities can promote the reaction through enamine formation or by acting as a Brønsted base. | Enhanced selectivity due to the confined environment of the framework pores. |

| Michael Addition | The basic sites can activate the nucleophile for addition to an α,β-unsaturated carbonyl compound. | The framework can be designed to favor specific stereochemical outcomes. |

| CO2 Fixation | The amino groups can capture CO2 and the metal nodes can activate epoxides for cycloaddition reactions. | Synergistic catalysis between the organic linker and the metal node. |

Asymmetric Catalysis with Chiral Derivatives of this compound

Asymmetric catalysis is a critical technology for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of chiral catalysts is central to this field. researchgate.netfrontiersin.orgnih.gov Chiral derivatives of this compound hold significant promise as ligands for metal-based catalysts or as organocatalysts themselves.

A chiral version of this molecule could be synthesized by starting with a chiral diamine or by introducing a chiral center into the ethylamino linker. Such a chiral ligand could be used in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The coordination of the amino groups and potentially the aldehyde's oxygen atom to a metal center would create a well-defined chiral environment around the catalytic site, enabling high levels of enantioselectivity.

Furthermore, chiral aldehydes themselves can be powerful organocatalysts. nih.govthieme-connect.de Chiral BINOL-derived aldehydes, for example, have been successfully employed in the asymmetric α-functionalization of primary amines. frontiersin.orgnih.gov A chiral derivative of this compound could potentially be used in similar transformations, where the aldehyde group reversibly forms a chiral imine with the substrate, inducing stereoselectivity in the subsequent reaction.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Aldehydes and Related Systems

| Reaction | Chiral Catalyst Type | Achieved Enantioselectivity (ee) | Reference |

| α-Alkylation of 2-Aminomalonate | Chiral BINOL Aldehyde | Up to 95% | nih.gov |

| Addition of Diethylzinc to Benzaldehyde | Chiral Aminodiols | Up to 94% | nih.gov |

| Asymmetric Mannich-type Reaction | Chiral BINOL Aldehyde/Metal Complex | Up to 90% | researchgate.net |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis for Specific Organic Reactions

The presence of multiple nitrogen donor atoms makes this compound a versatile ligand for transition metal catalysis. It can act as a bidentate or potentially a tridentate ligand, coordinating to a metal center through the nitrogen atoms. The resulting metal complexes can be active catalysts in a range of organic reactions.

In homogeneous catalysis, complexes of this ligand with metals like palladium, rhodium, ruthenium, and copper could be explored for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring or the amino groups, thereby influencing the activity and selectivity of the catalyst.

For heterogeneous catalysis, the ligand can be immobilized on a solid support, such as silica, alumina, or a polymer resin. This can be achieved by forming a covalent bond between the ligand and the support, for example, through the aldehyde group. The resulting supported catalyst would combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

Mechanistic Studies of Catalytic Cycles Involving this compound-Based Catalysts

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. For catalysts derived from this compound, several mechanistic pathways can be envisaged depending on the specific application.

In organocatalytic reactions proceeding via enamine catalysis, the secondary amine of the molecule would react with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate would then react with an electrophile, followed by hydrolysis to regenerate the catalyst and furnish the product.

In metal-catalyzed reactions where it acts as a ligand, the compound would first coordinate to the metal precursor to form the active catalyst. The catalytic cycle would then typically involve steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. The specific sequence of these steps would depend on the reaction . For instance, in a palladium-catalyzed cross-coupling reaction, the cycle would likely involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond. nih.gov

In heterogeneous catalysis involving MOFs or COFs, the reaction would occur within the pores of the material. The mechanism would involve the diffusion of the reactants to the active sites, the catalytic transformation at these sites, and the diffusion of the products out of the framework. The confinement of the reaction within the pores can lead to unique selectivity that is not observed in homogeneous systems.

Based on a comprehensive search for scientific literature, there is currently insufficient specific information available on the chemical compound “this compound” to generate the detailed article as outlined in your request.

Host-guest interactions and cavity formation

Self-assembly processes and supramolecular architectures

Specific non-covalent interactions

Receptor design for selective binding

Responsive supramolecular systems

...as they relate directly to derivatives of this particular compound, is not present in the available scientific literature. Therefore, it is not possible to construct a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound."

To fulfill the request, which includes the mandatory inclusion of data tables and detailed research findings, would require speculating or fabricating information, which would compromise the scientific accuracy and integrity of the article.

Molecular Interactions with Biological Targets in Vitro Mechanistic Studies

Binding Interactions with Specific Biomolecules (e.g., Enzymes, Nucleic Acids, Peptides) at the Molecular Level

No studies detailing the specific binding interactions of 3-(2-Dimethylaminoethylamino)benzaldehyde with enzymes, nucleic acids, or peptides at a molecular level have been identified.

Ligand-Protein Binding Characterization (e.g., Spectroscopic Techniques, Isothermal Titration Calorimetry)

There is no available data from spectroscopic techniques or isothermal titration calorimetry to characterize the binding of this compound to proteins.

DNA/RNA Interaction Studies and Mechanistic Insights (e.g., Intercalation, Groove Binding)

No research has been found that investigates the interaction of this compound with DNA or RNA, and therefore no mechanistic insights into potential intercalation or groove binding are available.

Modulation of Enzyme Activity through Direct Binding and Conformational Changes (Mechanistic Focus)

Information regarding the modulation of enzyme activity by this compound through direct binding and subsequent conformational changes is not present in the current scientific literature.

Design of Chemical Probes for Subcellular Localization and Biomolecule Tracking (In Vitro)

There are no published studies on the design or use of this compound as a chemical probe for in vitro subcellular localization or the tracking of biomolecules.

Chelation-Based Interactions with Biologically Relevant Metal Ions (e.g., Zinc, Copper, Iron)

No experimental or theoretical data exists concerning the chelation-based interactions of this compound with biologically relevant metal ions such as zinc, copper, or iron.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. For aminobenzaldehyde derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict molecular geometries, electronic properties, and reactivity.

In a study on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, DFT (B3LYP)/6-31+G(d) level calculations were used to identify transition states and reaction mechanisms. This level of theory is effective in characterizing the energetics of reactions involving amino and aldehyde groups. The study also explored the influence of various substituents on the reaction, indicating that the electronic nature of substituents significantly affects the reaction barriers. nih.gov

For a compound like 3-(2-Dimethylaminoethylamino)benzaldehyde, DFT calculations would likely be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the flexible dimethylaminoethylamino side chain would lead to multiple possible low-energy conformations. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would also be of interest. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. It is expected that the amino group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the benzaldehyde moiety would influence the LUMO.

A theoretical investigation into the reaction of primary amines with aldehydes using DFT revealed that under neutral conditions, the nucleophilic attack of the amine on the aldehyde leads to the formation of carbinolamines rather than Schiff bases. nih.gov This suggests that the initial step in reactions involving this compound would likely be the formation of a hemiaminal intermediate.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules and understanding their behavior in solution. For this compound, with its rotatable bonds in the side chain, MD simulations would be crucial for characterizing the different conformations the molecule can adopt in various solvent environments.

In a study of benzimidazole-based substituted benzaldehyde derivatives, molecular dynamics simulations were performed to analyze the stability of ligand-protein complexes. mdpi.com These simulations provided insights into the dynamic behavior of the compounds when bound to biological targets. Similarly, MD simulations of this compound could reveal the preferred conformations in an aqueous environment, which is essential for understanding its interactions with biological macromolecules.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are fundamental for elucidating reaction mechanisms and analyzing the structures and energies of transition states. For reactions involving this compound, such as Schiff base formation or other nucleophilic additions, quantum chemical methods can map out the entire reaction pathway.

Ab Initio Methods for Spectroscopic Property Prediction and Validation

Ab initio quantum chemistry methods are highly accurate for predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these methods can be used to calculate its expected infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

A study on 2-bromo-4, 6-dinitro aniline (B41778) utilized Hartee-Fock ab initio calculations with a 6-31+G (d, p) basis set to compute vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. Similar calculations for this compound would predict the vibrational modes associated with the benzaldehyde ring, the C=O stretch of the aldehyde, and the various vibrations of the dimethylaminoethylamino side chain.

Furthermore, ab initio methods like the Gauge-Invariant Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. modgraph.co.uk For a novel compound, such theoretical predictions are invaluable for aiding in the interpretation of experimental NMR spectra and confirming the molecular structure.

Computational Design of Novel Derivatives with Enhanced or Tuned Properties

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. By starting with a scaffold like this compound, computational methods can be used to predict how modifications to its structure would affect its electronic, chemical, and biological properties.

For instance, in the design of selective ALDH1A3 inhibitors, benzyloxybenzaldehyde derivatives were synthesized and computationally evaluated. mdpi.comnih.gov This approach of combining synthesis with in silico studies allows for the efficient exploration of structure-activity relationships. For this compound, computational design could be used to explore derivatives with, for example, altered reactivity of the aldehyde group, different conformational preferences of the side chain, or enhanced binding affinity to a specific biological target. This could involve adding or modifying substituents on the benzene (B151609) ring or altering the length and branching of the amino side chain.

Q & A

Q. What are the established synthetic routes for 3-(2-Dimethylaminoethylamino)benzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes react with amines under reflux in ethanol with glacial acetic acid as a catalyst . Key variables include solvent choice (e.g., ethanol vs. methanol), reaction time (4–12 hours), and temperature (reflux at ~78°C for ethanol). Yield optimization often requires inert atmospheres to prevent oxidation of sensitive intermediates, as seen in analogous aldehyde-amine condensations .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR are critical for confirming the dimethylaminoethylamino side chain and benzaldehyde backbone. Aromatic protons typically appear between δ 7.5–8.5 ppm, while methyl groups in dimethylamino residues resonate near δ 2.2–2.5 ppm .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254–280 nm) and ESI-MS can verify purity and molecular weight. For example, related aldehydes show [M+H] peaks in the range of 220–250 m/z .

Q. How does the compound’s solubility profile impact experimental design?

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and water at acidic pH due to protonation. In contrast, the benzaldehyde moiety favors organic solvents like ethanol or dichloromethane. This dual behavior necessitates solvent optimization for reactions involving aqueous-organic biphasic systems .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement is the gold standard. The dimethylaminoethylamino side chain may introduce torsional flexibility, requiring high-resolution data (≤ 0.8 Å) and restraints for disordered regions. SHELX programs are robust for handling such challenges, especially for small-molecule refinement .

Q. How can computational methods predict reactivity in nucleophilic addition reactions involving this aldehyde?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic aldehyde group’s reactivity. Frontier Molecular Orbital (FMO) analysis reveals the LUMO localization at the carbonyl carbon, guiding predictions for nucleophilic attack sites. Solvent effects (e.g., ethanol vs. DMF) are incorporated via Polarizable Continuum Models (PCM) .

Q. What experimental and theoretical approaches address contradictions in reported bioactivity data?

- Experimental : Dose-response assays (e.g., IC determination) under standardized conditions (pH, temperature) reduce variability. For example, discrepancies in enzyme inhibition studies may arise from assay buffer composition .

- Theoretical : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like PRMT6, reconciling conflicting bioactivity results by accounting for protein conformational flexibility .

Q. How can kinetic studies elucidate degradation pathways under varying pH and temperature?

Pseudo-first-order kinetics models quantify degradation rates. For instance, accelerated stability testing (40–60°C, pH 1–13) with HPLC monitoring reveals hydrolysis of the imine bond in acidic conditions or aldol condensation at elevated temperatures .

Methodological Considerations

Q. Designing multi-step syntheses: How to minimize byproducts?

- Stepwise protection : Temporarily block reactive sites (e.g., aldehyde group via acetal formation) before introducing the dimethylaminoethylamino group .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reductive amination steps .

Q. Resolving spectral overlaps in NMR analysis

- 2D NMR : HSQC and HMBC correlate H and C signals, distinguishing adjacent aromatic protons from amine-related resonances .

- Deuterated solvents : Use DO for aqueous samples to suppress exchange broadening of amine protons .

Data Contradiction Analysis

Q. Conflicting crystallographic data on bond angles in the dimethylamino group

Q. Discrepancies in reported solubility values

- Root cause : Variability in sample purity (e.g., residual solvents).

- Resolution : Standardize purification via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by GC-MS .

Bioactivity and Mechanism Studies